![molecular formula C20H21Cl3N4O4S B11953473 N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, thioureido, and trichloroethyl groups, as well as methoxy-substituted benzamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the thioureido group: This step involves the reaction of the acetylamino intermediate with thiourea in the presence of a suitable catalyst.
Addition of the trichloroethyl group: This can be done through a nucleophilic substitution reaction using trichloroethanol and a strong base.
Methoxylation of the benzamide ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trichloroethanol and a strong base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Altering gene expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can be compared with similar compounds such as:
- N-(4-(ACETYLAMINO)PH)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE .
- N-(4-Acetamidophenyl)-2-{[4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C20H21Cl3N4O4S |
|---|---|
Molekulargewicht |
519.8 g/mol |
IUPAC-Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21Cl3N4O4S/c1-11(28)24-13-5-7-14(8-6-13)25-19(32)27-18(20(21,22)23)26-17(29)12-4-9-15(30-2)16(10-12)31-3/h4-10,18H,1-3H3,(H,24,28)(H,26,29)(H2,25,27,32) |
InChI-Schlüssel |
HBOZYTJGBARAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


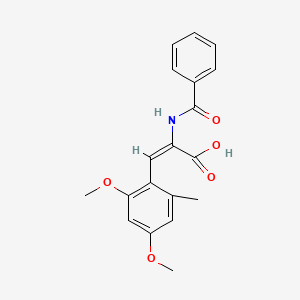
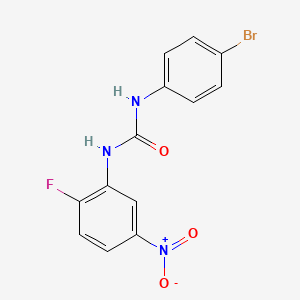

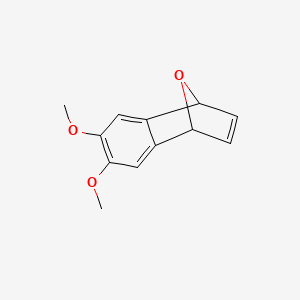

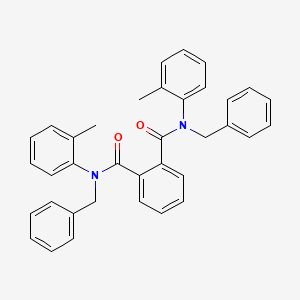
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

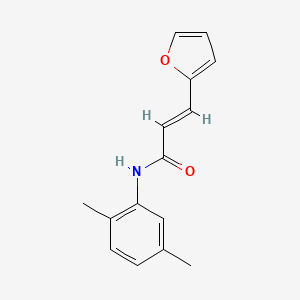



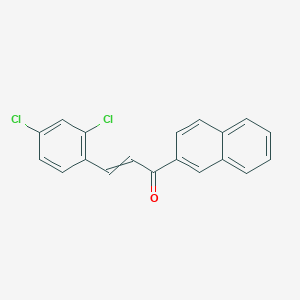
![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
